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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B096057 Get Quote

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone (CAS: 17368-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block
2-Chloro-4(1H)-pyridinone, also identified by its CAS number 17368-12-6, is a pivotal

heterocyclic organic compound.[1] Structurally, it features a six-membered pyridine ring

substituted with a chlorine atom at the second position and a hydroxyl or keto group at the

fourth position.[1] This substitution pattern makes it a highly valuable and reactive intermediate

in the synthesis of a wide array of more complex molecules, particularly within the

pharmaceutical and agrochemical industries.[1][2] Its utility is fundamentally governed by a

crucial chemical characteristic: prototropic tautomerism. This guide provides a comprehensive

technical overview of its properties, synthesis, reactivity, and handling, offering field-proven

insights for laboratory applications.

Section 1: Chemical Identity and Physicochemical
Properties
The compound is most accurately described as an equilibrium between two tautomeric forms:

2-chloro-4-hydroxypyridine and 2-chloro-4(1H)-pyridinone.[3] This duality is critical to

understanding its reactivity and spectroscopic profile. Key identifying and physical properties

are summarized below.
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Property Value Source(s)

CAS Number 17368-12-6 [4]

Molecular Formula C₅H₄ClNO [4]

Molecular Weight 129.54 g/mol [2][4]

IUPAC Name 2-chloro-1H-pyridin-4-one [4]

Synonyms
2-Chloro-4-hydroxypyridine, 2-

Chloro-4-pyridinol
[1][5]

Appearance
White to light yellow crystalline

solid/powder
[1]

Melting Point 168-173 °C [6]

Boiling Point
225.1 °C at 760 mmHg

(Predicted)
[6]

Density 1.392 g/cm³ (Predicted) [6]

Solubility

Moderate solubility in water;

more soluble in organic

solvents like ethanol, DMF, and

DMAc.

[1][2]

InChI Key
VBEHFOMFHUQAOW-

UHFFFAOYSA-N
[1][2]

Section 2: The Core Concept of Tautomerism
The most important chemical feature of this molecule is the tautomeric equilibrium between the

aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. The position of

this equilibrium is highly sensitive to the molecule's environment, including the physical state

and solvent polarity.[7][8]

In the Gas Phase: The hydroxy form, 2-chloro-4-hydroxypyridine, tends to be more stable.

This is attributed to the aromaticity of the pyridine ring.[8][9]
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In Polar Solvents (e.g., water, ethanol): The pyridone form, 2-chloro-4(1H)-pyridinone, is

favored. Polar solvents effectively solvate the charge separation inherent in the amide-like

pyridone structure, stabilizing it over the less polar hydroxy form.[7][8]

In the Solid State: The compound typically exists predominantly as the pyridone tautomer,

which allows for strong intermolecular hydrogen bonding.[8]

This solvent-dependent equilibrium is a critical consideration in reaction design, as the

reactivity of the two forms differs significantly.
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QC Workflow for 2-Chloro-4(1H)-pyridinone

Receive Sample

Purity Assay (HPLC-UV)
- C18 Column

- Mobile Phase: Acetonitrile/Water
- Detection: UV @ ~254 nm

Primary Check

Identity Confirmation (¹H NMR)
- Solvent: DMSO-d6

- Confirm shifts and splitting

If Purity >95%

Mass Confirmation (LC-MS)
- ESI Positive Mode

- Confirm [M+H]⁺ at m/z 130.0

Structure Confirmed

Functional Group ID (ATR-IR)
- Confirm C=O stretch (~1680 cm⁻¹)
- Confirm N-H stretch (~3270 cm⁻¹)

Mass Confirmed

Pass/Fail Decision

Release for Use

All Specs Met

Reject Batch

Specs Not Met

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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